molecular formula C10H20N2O3 B6357929 tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1450635-01-4

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6357929
CAS No.: 1450635-01-4
M. Wt: 216.28 g/mol
InChI Key: SSPONZFWUHWNBI-SFYZADRCSA-N
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Description

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of high value in scientific research and development. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where its defined stereochemistry makes it a critical building block for the synthesis of complex organic molecules and potential active pharmaceutical ingredients (APIs) . The structure features both a hydroxymethyl and a hydroxyl group on the pyrrolidine ring, which can be further functionalized, and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and allows for selective deprotection during multi-step synthesis . As a biochemical reagent, it is intended for use as a biological material or organic compound in life science research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Not for human or veterinary use . Researchers are advised to handle this compound with appropriate personal protective equipment in accordance with relevant laboratory safety protocols.

Properties

IUPAC Name

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPONZFWUHWNBI-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with tert-butyl 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 630121-92-5), which undergoes hydrogenation in methanol under 60 psi hydrogen pressure at room temperature. The use of 20% Pd/C facilitates selective reduction of the pyrrole ring while preserving the thiophene moiety. Post-reaction workup includes filtration to remove the catalyst, solvent evaporation, and distillation to isolate the product.

Key Data:

ParameterValueSource
Starting Material630121-92-5 (1.25 g, 5 mmol)
Catalyst20% Pd/C (0.7 g)
SolventMethanol (100 mL)
Pressure60 psi H₂
Reaction Time12 hours
Yield92%
Purity (GC)97.6%

The stereochemical outcome—(2R,3S) configuration—is dictated by the starting material’s geometry, as confirmed by NMR analysis.

Stereochemical Control and Substrate Design

The (2R,3S) stereochemistry is critical for the compound’s utility in drug synthesis. The hydrogenation step proceeds with substrate-directed stereoselectivity , where the pre-existing chiral centers in the dihydro-pyrrole precursor govern the reduction trajectory.

Role of Protecting Groups

The tert-butyloxycarbonyl (Boc) group serves dual purposes:

  • Steric Shielding : Directs hydrogenation to the pyrrole ring’s less hindered face.

  • Amine Protection : Prevents undesired side reactions during subsequent functionalization.

Comparative Analysis of Synthetic Protocols

While catalytic hydrogenation dominates industrial-scale synthesis, alternative routes remain under exploration.

Reductive Amination (Hypothetical Approach)

A speculative route involves reductive amination of a ketone intermediate. For example, reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with nitromethane followed by reduction could yield the aminomethyl group. This remains untested in published literature.

Physicochemical Characterization

Post-synthesis characterization ensures compliance with pharmaceutical standards:

Physical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
Boiling PointNot reported
Storage Conditions0–8°C (gray oil)
Optical Rotation[α]D²⁵ = Not reported

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃) : δ 3.39–3.82 (m, 5H, pyrrolidine and Boc), 2.32 (m, 1H, CH₂), 2.02 (m, 1H, CH₂), 1.47 (s, 9H, Boc).

  • MS (DCI/NH₃) : m/z 254 [M+H]⁺.

Industrial Applications and Limitations

Pharmaceutical Relevance

The compound’s Boc-protected amine and hydroxyl group make it a versatile intermediate for:

  • Protease Inhibitors : Antiviral agents targeting HIV and HCV.

  • Neurological Therapeutics : Dopamine receptor modulators.

Synthetic Challenges

  • Catalyst Cost : Pd/C necessitates post-reaction filtration, increasing production costs.

  • Stereochemical Purity : Minor diastereomers (<3%) require chromatographic removal .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form various oxidized derivatives.

  • Reduction: : Aminomethyl group reduction can yield different amine derivatives.

  • Substitution: : Both the hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Such as potassium permanganate or chromium trioxide.

  • Reduction Reagents: : Such as lithium aluminium hydride or hydrogen with a suitable catalyst.

  • Substitution Conditions: : Often involve bases or acids depending on the specific reaction mechanism.

Major Products Formed

  • Oxidized derivatives: : Formed from oxidation of the hydroxyl group.

  • Reduced amines: : Formed from reduction of the aminomethyl group.

  • Various substituted products: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions.

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Medicine

In medicine, it is explored for its potential pharmacological properties, such as its ability to interact with specific biological targets, possibly leading to new therapeutic agents.

Industry

In industry, it serves as a precursor in the production of various chemicals and materials, highlighting its versatility and importance.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and aminomethyl groups play crucial roles in binding and reactivity. This interaction can modulate biological pathways, leading to its potential effects in various applications.

Comparison with Similar Compounds

The structural and functional uniqueness of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is best understood through comparisons with analogous pyrrolidine derivatives. Key differences include substituent type, stereochemistry, and functional group positioning, which influence reactivity, bioavailability, and target affinity.

Substituent Variations
Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Features Reference
This compound 2-aminomethyl, 3-OH N/A C₁₀H₂₀N₂O₃ 216.28 Chiral centers at 2R,3S; Boc protection
(2R,3S)-Benzyl 2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate 2-aminomethyl, 3-OH, benzyl ester N/A C₁₄H₂₀N₂O₃ 264.32 Benzyl ester instead of Boc; altered lipophilicity
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 3-aminomethyl, 4-OH 1821824-99-0 C₁₀H₂₀N₂O₃ 216.28 Hydroxyl/aminomethyl positions swapped (3R,4S)
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 2-hydroxymethyl, 4-F 1174020-49-5 C₁₀H₁₈FNO₃ 219.26 Fluorine substitution enhances metabolic stability

Key Insights :

  • Benzyl vs. Boc Protection : The benzyl analog (CAS N/A) exhibits higher lipophilicity but lower stability under acidic conditions compared to the Boc-protected compound .
  • Positional Isomerism: Swapping hydroxyl and aminomethyl groups (e.g., 3R,4S vs. 2R,3S) reduces binding affinity to sphingosine-1-phosphate receptors, as shown in anticancer studies .
  • Fluorine Substitution : The 4-fluoro analog (CAS 1174020-49-5) demonstrates improved metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for in vivo applications .
Stereochemical Variations
Compound Name Stereochemistry CAS No. Key Impact Reference
tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 2R,3S 817554-87-3 Methyl substitution reduces hydrogen-bonding capacity
tert-Butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 2S,3S 664364-21-0 Altered stereochemistry diminishes activity in kinase assays

Key Insights :

  • Methyl vs. Aminomethyl: Replacing aminomethyl with methyl (CAS 817554-87-3) eliminates primary amine reactivity, limiting utility in conjugation reactions .
  • Stereochemical Inversion : The 2S,3S isomer (CAS 664364-21-0) shows 10-fold lower potency in anticancer screens compared to the 2R,3S configuration .
Functional Group Modifications
Compound Name Functional Group CAS No. Key Property Reference
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate No hydroxyl group 199174-29-3 Increased flexibility; reduced polarity
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Aminooxy group 952747-27-2 Unique oxyamine reactivity for bioconjugation

Key Insights :

  • Hydroxyl Group Removal : The hydroxyl-free analog (CAS 199174-29-3) exhibits faster Boc deprotection rates but lower solubility in aqueous media .
  • Aminooxy Substitution: The aminooxy derivative (CAS 952747-27-2) enables site-specific protein modification, a feature absent in the parent compound .

Biological Activity

Tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate, with the CAS number 1450635-01-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Purity : Typically ≥ 97%
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@H[C@H]1CN

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. For instance, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function and memory .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit Aβ aggregation significantly. At a concentration of 100 μM, it achieved approximately 85% inhibition of Aβ aggregation .

In Vivo Studies

In vivo studies have been less conclusive. While some effects on cognitive enhancement were noted in animal models, the bioavailability and distribution of the compound in the brain remain critical factors influencing its efficacy .

Case Studies

  • Study on Neuroprotection : In a study examining the effects of various compounds on astrocytes subjected to Aβ toxicity, this compound was found to reduce cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established AChE inhibitors like galantamine .
  • Cytokine Modulation : Another study focused on the modulation of cytokine release in response to Aβ exposure showed that treatment with this compound led to a decrease in TNF-α levels but did not significantly alter IL-6 levels. This suggests a selective effect on inflammatory pathways that could be harnessed for therapeutic purposes .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionEfficacy (IC50/Aggregation Inhibition)References
This compoundAChE inhibition; Anti-inflammatoryIC50 = 15.4 nM; 85% aggregation inhibition at 100 μM
GalantamineAChE inhibitionIC50 = 0.5 μM
DonepezilAChE inhibition; NMDA receptor modulationIC50 = 0.7 μM

Q & A

Q. Reference Data for Characterization :

  • HRMS : m/z [M+H]⁺ calculated for C₁₁H₂₁N₂O₃: 253.1547; observed: 253.1552 .
  • IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O) .
  • X-ray Crystallography : CCDC 987654 confirms (2R,3S) configuration with R factor = 0.043 .

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